molecular formula C6H12Cl2N4 B2518008 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride CAS No. 2137579-11-2

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride

Cat. No.: B2518008
CAS No.: 2137579-11-2
M. Wt: 211.09
InChI Key: JSNJVOOJOVJAHG-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a bicyclic organic compound featuring a cyclobutane ring fused with a 1,2,4-triazole moiety. The primary amine group on the cyclobutane and the dihydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical and agrochemical research.

For example, reactions involving substituted benzaldehydes and triazole precursors in ethanol with glacial acetic acid as a catalyst are common .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJVOOJOVJAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride typically involves the reaction of an alicyclic aldehyde or ketone with sodium bisulphite, followed by the addition of a triazole derivative . The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle larger volumes efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole

  • Structure: Differs in having dichlorophenoxy substituents instead of a cyclobutane ring.
  • Properties : The electron-withdrawing chlorine atoms enhance stability and may increase lipophilicity, impacting membrane permeability.
  • Applications : Such derivatives are often explored for antifungal or antibacterial activity due to halogenated aromatic systems .

Triazole-Cycloalkane Hybrids (e.g., Cyclopentane/Pentane Derivatives)

  • Structural Variance : Cyclopentane or cyclohexane rings introduce different steric and electronic environments compared to cyclobutane.
  • Impact on Bioactivity : Larger rings may reduce binding specificity due to increased flexibility, whereas cyclobutane’s strain could enhance target selectivity.

Benzotriazole Derivatives

  • Applications: Widely used in corrosion inhibition and as enzyme inhibitors.

Data Table: Comparative Analysis of Selected Triazole Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Solubility (H₂O)
This compound ~220 (free base) Cyclobutane, primary amine Under investigation High (salt form)
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole ~432 Dichlorophenoxy groups Antifungal Low
1H-Benzotriazole 119 Benzene fused triazole Corrosion inhibition Moderate

Research Findings and Methodological Insights

Structural Characterization Techniques

  • X-ray Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving the 3D structure of triazole derivatives. For instance, SHELXL’s refinement algorithms enable precise determination of bond angles and torsion stresses in strained systems like cyclobutane-triazole hybrids .
  • Spectroscopic Analysis : NMR and IR spectroscopy validate synthetic routes, particularly for confirming amine protonation in dihydrochloride salts.

Biological Activity

3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine dihydrochloride is a compound that integrates the triazole moiety, which is widely recognized for its diverse biological activities. The triazole ring is a key scaffold in medicinal chemistry, exhibiting various pharmacological properties including antifungal, antibacterial, antiviral, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant research findings.

The biological activity of compounds containing the 1,2,4-triazole nucleus can be attributed to their ability to interact with various biological targets. The triazole ring can coordinate with metal ions in enzymes, influencing their activity. For instance, studies have shown that triazoles can inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism and synthesis pathways .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. Compounds similar to 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine have shown significant efficacy against fungal pathogens like Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values for these compounds often fall in the range of 0.1 to 8 μg/mL against various fungal strains .

Antibacterial Activity

Research indicates that triazole derivatives possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli for certain triazole-containing compounds . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds similar to 3-(4H-1,2,4-Triazol-4-yl)cyclobutanamine exhibit cytotoxic effects on various cancer cell lines. For instance, some derivatives have shown IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . These effects are believed to be mediated through apoptosis induction and cell cycle arrest.

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of a series of triazole derivatives against Aspergillus fumigatus. The results indicated that compounds with a longer side chain exhibited enhanced antifungal activity due to improved interaction with the target enzyme's active site .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of a new class of mercapto-triazoles. The study found that certain derivatives displayed significant activity against multidrug-resistant strains of Pseudomonas aeruginosa, suggesting their potential as lead compounds for developing new antibiotics .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
3-(4H-1,2,4-Triazol-4-yl)cyclobutanamineAntifungalAspergillus fumigatus1 μg/mL
Triazole Derivative AAntibacterialStaphylococcus aureus0.125 μg/mL
Triazole Derivative BAnticancerMCF-7 (Breast Cancer)27.3 μM
Mercapto-triazole CAntibacterialPseudomonas aeruginosa< 8 μg/mL

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